2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide
Description
2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a pyridazinone-acetamide hybrid compound characterized by a central pyridazinone ring substituted with a 3-methoxyphenyl group at the 3-position. Pyridazinone derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation, due to their ability to engage in hydrogen bonding and π-π interactions . The 3-methoxy group on the phenyl ring enhances solubility, while the 1-methylindole substituent may influence binding to hydrophobic pockets in biological targets, such as kinases or neurotransmitter receptors .
Properties
Molecular Formula |
C22H20N4O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C22H20N4O3/c1-25-12-11-17-19(7-4-8-20(17)25)23-21(27)14-26-22(28)10-9-18(24-26)15-5-3-6-16(13-15)29-2/h3-13H,14H2,1-2H3,(H,23,27) |
InChI Key |
FHLFJSXFERMYNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl group. The indole moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include lutidine and TBTU as coupling agents . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form hydroxyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide exhibit significant anticancer activity. A study demonstrated that derivatives containing the pyridazine ring showed promising results against various cancer cell lines, including those resistant to conventional therapies. For instance, compounds structurally related to this one have shown percent growth inhibitions (PGIs) of up to 86% against specific cancer types .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary studies have indicated that similar compounds can achieve IC50 values lower than 5 µM, indicating strong inhibitory potential against AChE .
Antimicrobial Activity
Similar compounds have been tested for antimicrobial properties, showing effectiveness against various bacterial strains. For example, derivatives with comparable structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Case Study 1: Anticancer Activity
In a recent study, a series of synthesized derivatives based on the structure of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide were evaluated for their anticancer properties. The most active compounds displayed remarkable growth inhibition in cell lines such as OVCAR-8 and NCI-H40, with PGIs exceeding 85% .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of related compounds through AChE inhibition assays. The results showed that certain derivatives achieved significant inhibition rates, supporting their potential use in developing treatments for Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The pyridazinone core can interact with nucleic acids and proteins, affecting cellular processes. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses .
Comparison with Similar Compounds
Table 1: Key Pyridazinone-Acetamide Analogs and Their Substituents
Key Observations :
- Halogen vs. Methoxy Groups : Chlorine or fluorine substituents (e.g., in ) increase metabolic stability and electronegativity compared to the target compound’s methoxy group, which prioritizes solubility and moderate hydrogen bonding .
- Indole vs. Piperazine/Antipyrine : The 1-methylindole group in the target compound provides a planar aromatic system for target engagement, whereas piperazine or antipyrine moieties (e.g., ) introduce basicity or anti-inflammatory activity, respectively.
Impact of Acetamide Linker Modifications
Table 2: Role of Linker Length and Functional Groups
Key Observations :
Biological Activity
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological evaluation, mechanisms of action, and structure-activity relationships (SAR) based on current research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C₂₈H₃₀N₄O₄
- Molecular Weight : 486.57 g/mol
- LogP : 3.268, indicating moderate lipophilicity.
- Polar Surface Area : 76.935 Ų, suggesting potential for good bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, integrating various halogenated compounds and amines under controlled conditions. The methods used in the synthesis are optimized for yield and purity, adhering to principles of green chemistry.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of Tubulin Assembly : The compound has been shown to inhibit tubulin polymerization, a critical process for cell division. In vitro studies report an IC₅₀ value of approximately 3.7 µM against several cancer cell lines, including SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate) .
- Cytotoxicity : The compound demonstrates cytotoxic effects on cancer cells with reported GI₅₀ values as low as 3.45 nM against SK-OV-3 cells, indicating potent activity .
- Mechanism of Action : It is believed that the compound interacts with microtubules, leading to disruption of mitotic processes in cancer cells. This disruption results in cell cycle arrest and subsequent apoptosis .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the molecular structure significantly influences the biological activity of the compound:
- The methoxy group at position 3 on the phenyl ring enhances lipophilicity and may facilitate better membrane permeability.
- Substituents on the indole moiety play a crucial role in modulating receptor interactions and enhancing anticancer efficacy.
Case Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into their potential therapeutic applications:
| Study | Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|---|
| Study A | OXi8006 | SK-OV-3 | 1.1 | Tubulin inhibition |
| Study B | CA4 | DU-145 | 1.3 | Microtubule disruption |
| Study C | Compound X | NCI-H460 | 2.5 | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
